Urea, [(4-hydroxyphenyl)methyl]-
Description
Urea, [(4-hydroxyphenyl)methyl]- (CAS: 2298-28-4; IUPAC name: 1,3-bis(4-hydroxyphenyl)urea) is a symmetrically substituted urea derivative featuring two 4-hydroxyphenyl groups attached to the urea core. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol . The compound exhibits significant hydrogen-bonding capacity (4 donors, 3 acceptors) and a polar surface area of 81.6 Ų, contributing to its solubility and biological interactions .
Properties
CAS No. |
51749-20-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12) |
InChI Key |
RMNFFQDWTLQABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the protocol for synthesizing 1-(4-hydroxyphenyl)urea to target [(4-hydroxyphenyl)methyl]urea. 4-Hydroxybenzylamine reacts with trimethylsilyl isocyanate (TMS-NCO) in tetrahydrofuran (THF) at 65°C for 6 hours. The silyl group in TMS-NCO enhances electrophilicity, facilitating nucleophilic attack by the primary amine to form the urea bond. Post-reaction, ethanol and silica gel are added to precipitate impurities, followed by solvent evaporation and recrystallization.
Advantages and Limitations
- Advantages : High purity (reported yields ~100% for analogous compounds), minimal byproducts.
- Limitations : Moisture-sensitive reagents necessitate anhydrous conditions, and TMS-NCO’s cost may hinder large-scale use.
Method 2: Potassium Isocyanate in Aqueous Medium
Green Chemistry Approach
A catalyst-free, water-based method involves reacting 4-hydroxybenzylamine with potassium isocyanate (KOCN). The amine undergoes nucleophilic addition to KOCN at ambient temperature, producing the urea derivative via a one-step mechanism. The absence of organic solvents simplifies purification, often requiring only filtration or extraction.
Scalability and Yield
- Yield : 75–90% for analogous N-substituted ureas.
- Scalability : Demonstrated for gram-scale synthesis, ideal for industrial applications.
Method 3: Triphosgene-Mediated Isocyanate Generation
In Situ Isocyanate Formation
4-Hydroxybenzylamine reacts with triphosgene (a phosgene substitute) in dichloromethane to generate the corresponding isocyanate intermediate. This intermediate is subsequently treated with aqueous ammonia to yield the mono-substituted urea. The reaction proceeds at 0°C to prevent side reactions, with magnesium sulfate used for drying.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .
Scientific Research Applications
Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- The 4-hydroxyphenyl group enhances solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., trifluoromethyl in CTPPU) .
- Symmetrical substitution (e.g., 1,3-bis(4-hydroxyphenyl)urea) increases crystallinity and thermal stability, whereas asymmetrical analogs (e.g., CTP-(4-OH)-PU) may improve target specificity .
Anticancer Activity
- CTP-(4-OH)-PU: Demonstrated potent inhibition of non-small cell lung cancer (NSCLC) cell proliferation (IC₅₀ = 5.2 µM) by inducing G2/M phase arrest. The 4-hydroxyphenyl group enhances interactions with cellular kinases compared to CTPPU .
Antibacterial Activity
Structure-Activity Relationships (SAR)
- Hydroxyl Positioning : Para-substitution (4-hydroxy) maximizes hydrogen bonding with biological targets (e.g., kinases, DNA topoisomerases), whereas meta-substitution reduces activity .
- Substituent Bulk : Bulky groups (e.g., trifluoromethyl in CTPPU) improve lipophilicity but may reduce solubility. Hybrid structures (e.g., CTP-(4-OH)-PU) balance these properties .
Q & A
Q. What are the established synthetic routes for Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxyphenylmethanol with an isocyanate derivative under anhydrous conditions yields the target urea derivative. Key parameters include temperature control (0–5°C for exothermic reactions) and catalyst selection (e.g., triethylamine for proton scavenging). Characterization via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and LC-MS confirms purity . Table 1 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| IUPAC Name | [(4-Hydroxyphenyl)methyl]urea |
Q. How do researchers characterize the stability of Urea, [(4-hydroxyphenyl)methyl]- under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (0, 1, 7, 30 days) to monitor degradation products. For instance, acidic conditions (pH < 3) may hydrolyze the urea moiety, yielding 4-hydroxyphenylmethanol and ammonia. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Q. What literature review strategies are recommended for identifying prior studies on urea derivatives?
- Methodological Answer : Use primary databases (SciFinder, Reaxys) with search terms like "urea derivatives" AND "4-hydroxyphenylmethyl" AND "synthesis/mechanism." Filter results by publication type (peer-reviewed articles, patents) and citation impact. Cross-reference secondary sources (review articles) to identify knowledge gaps, such as limited data on enantiomeric purity in asymmetric syntheses .
Q. What safety protocols are essential when handling Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : Conduct a hazard assessment using SDS data (e.g., acute toxicity, LD₅₀). Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with 10% acetic acid and absorb with inert material. Dispose via EPA-approved chemical waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of Urea, [(4-hydroxyphenyl)methyl]- derivatives?
- Methodological Answer : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkylation of the urea nitrogen) and evaluate bioactivity via in vitro assays (e.g., antimicrobial MIC tests). QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups may enhance antibacterial potency by increasing electrophilicity .
Q. What advanced analytical techniques resolve contradictions in reported spectroscopic data for urea derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton splitting) can arise from solvent polarity or tautomerism. Use high-field NMR (600 MHz) with deuterated DMSO to stabilize hydrogen bonding. For ambiguous results, cross-validate with X-ray crystallography (Cambridge Structural Database) or computational methods (DFT-based chemical shift prediction) .
Q. How do environmental factors influence the ecotoxicological profile of Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : Conduct OECD 301 biodegradability tests: Incubate the compound in activated sludge and measure CO₂ evolution over 28 days. Assess bioaccumulation potential via octanol-water partition coefficients (log P < 3 suggests low risk). For ecotoxicity, use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .
Q. What in silico strategies predict the metabolic pathways of Urea, [(4-hydroxyphenyl)methyl]- in mammalian systems?
- Methodological Answer : Use software like MetaSite or GLORY to simulate Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism. Validate predictions with in vitro hepatocyte assays and LC-HRMS to detect metabolites. For example, CYP3A4 may oxidize the hydroxyphenyl group to a quinone intermediate .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar solvents?
- Methodological Answer : Replicate experiments using standardized conditions (e.g., USP <921> for solubility testing). Variables like temperature (±0.1°C control), solvent grade (HPLC vs. technical grade), and agitation method (sonication vs. stirring) must be harmonized. Publish raw data (e.g., in Zenodo) to enable meta-analysis .
Research Gaps & Future Directions
- Synthetic Chemistry : Explore enantioselective routes using chiral catalysts (e.g., BINOL-phosphoric acids) .
- Toxicology : Conduct a two-generation reproductive study in rodents to assess endocrine disruption potential .
- Formulation Science : Develop aqueous stabilizers to mitigate hydrolysis in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
